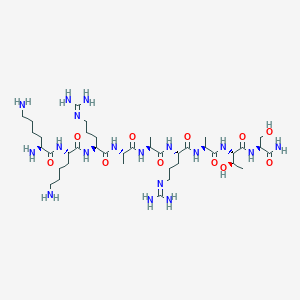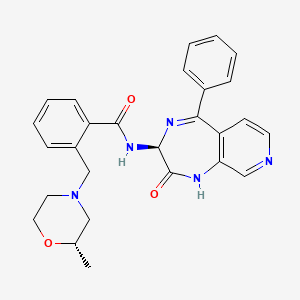
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 This peptide sequence is derived from the calmodulin-binding domain of myosin light chain kinase, an enzyme that plays a crucial role in muscle contraction by phosphorylating myosin light chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other functional groups to alter its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as an inhibitor of myosin light chain kinase phosphorylation, making it useful in studies of muscle contraction and signal transduction.
Medicine: Investigated for its potential therapeutic applications in conditions involving abnormal muscle contraction.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mechanism of Action
The primary mechanism of action of Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 involves its role as an inhibitor of myosin light chain kinase phosphorylation. By binding to the calmodulin-binding domain of the enzyme, it prevents the phosphorylation of myosin light chains, thereby inhibiting muscle contraction. This interaction affects various molecular targets and pathways involved in muscle function .
Comparison with Similar Compounds
Similar Compounds
Lys-Arg-Arg-Trp-Lys-Lys-Asn-Phe-Ile-Ala-Val-Ser-Ala-Ala-Asn-Arg-Phe-Gly-NH2: Another peptide derived from the calmodulin-binding domain of myosin light chain kinase.
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-OH: A similar peptide without the amide group at the C-terminus.
Uniqueness
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 is unique due to its specific sequence and the presence of the amide group at the C-terminus, which can influence its binding affinity and inhibitory activity compared to other similar peptides .
Properties
Molecular Formula |
C40H78N18O11 |
|---|---|
Molecular Weight |
987.2 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50)/t20-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
FDCBNCDCLDMQDU-BRXOZAAOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)


![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)






